Euonine

Description

Overview of Sesquiterpene Pyridine (B92270) Alkaloids

Sesquiterpene pyridine alkaloids (SPAs) represent a substantial group of highly oxygenated sesquiterpenoids. bidd.group These compounds are structurally characterized by a macrocyclic dilactone skeleton, which is formed from two key components: a dicarboxylic acid moiety (such as 2-(carboxyalkyl) nicotinic acid) and a polyoxygenated dihydro-β-agarofuran sesquiterpenoid. bidd.groupnih.gov The hydroxyl groups present in these structures are frequently esterified by various organic acids, including acetic, benzoic, furanoic, nicotinic, and cinnamic acids, contributing to their chemical diversity. nih.gov

SPAs are primarily found in plants belonging to the Celastraceae and Hippocrateaceae families, where they serve as significant chemotaxonomical markers. nih.govikiam.edu.ecplantaedb.com Research has revealed a broad spectrum of biological activities associated with SPAs, encompassing anti-inflammatory, immunosuppressive, anti-tumor, anti-HIV, and insecticidal properties. bidd.groupnih.govnih.govfrontiersin.orgbidd.group

A selection of known sesquiterpene pyridine alkaloids and their PubChem CIDs are presented in the following table:

| Compound Name | PubChem CID |

| Euonine | 13918136 |

| Wilfordine (B1197929) | 601100 |

| Wilfortrine | 73321 |

| Euonymine (B13332915) | 162486 |

| Alatamine | 21763826 |

| Wilforidine (B1258012) | 16086522 |

| Forrestine | 477605 |

| Mayteine | 3086511 |

| Hypoglaunine A | 78190042 |

| Hypoglaunine B | 44583769 |

| Triptonine A | 5481550 |

| Triptonine B | 10064252 |

| Hyponine E | 44583772 |

| Hyponine F | 44583773 |

| Neoeuonymine | 477608 |

This compound as a Representative Compound within the Dihydro-β-Agarofuran Sesquiterpenoid Class

The fundamental chemical properties of this compound are summarized below:

| Property | Value | Source |

| CAS Number | 41758-69-4 | researchgate.netnih.gov |

| PubChem CID | 13918136 | frontiersin.org |

| Molecular Formula | CHNO | researchgate.netnih.gov |

| Molecular Weight | 805.8 g/mol | nih.govnih.gov |

Historical Context of this compound Research in Medicinal Plants

The investigation into this compound has deep roots in the historical use of medicinal plants. This compound (also referred to as Evonimine) was notably isolated from Tripterygium wilfordii Hook. f., a plant commonly known as "Thunder God Vine". nih.govresearchgate.netmetabolomicsworkbench.orgqmclab.com This plant has a long history of use in traditional Chinese medicine, where it has been employed for centuries in the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. nih.govbidd.groupbidd.groupchem960.com

The isolation of this compound from Tripterygium wilfordii Hook. f. was reported by Deng Fu-xiao and colleagues. qmclab.com Subsequent pharmacological studies conducted by Zheng You-lan and colleagues highlighted its immunosuppressive properties. qmclab.combidd.group Beyond Tripterygium wilfordii, sesquiterpene pyridine alkaloids, including this compound, have been isolated from other plants within the Celastraceae family, such as Maytenus chiapensis, Celastrus angulatus, Euonymus sieboldianus, Maytenus bilocularis, Celastrus orbiculatus, and Parnassia wightiana. nih.govnih.govplantaedb.comnih.govfrontiersin.orgbidd.groupnih.govwordpress.comnih.govnih.govresearchgate.netfrontiersin.org The broader historical context of medicinal plant research dates back thousands of years, with continuous discoveries of plant-derived compounds contributing to the development of pharmacotherapy. chembuyersguide.com

Structure

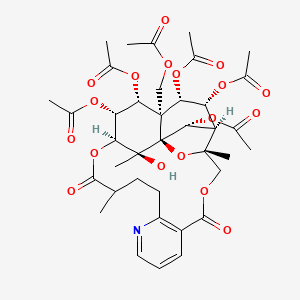

2D Structure

Properties

Molecular Formula |

C38H47NO18 |

|---|---|

Molecular Weight |

805.8 g/mol |

IUPAC Name |

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate |

InChI |

InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3/t17?,26-,27-,28+,29-,30+,31-,32+,35+,36+,37-,38+/m1/s1 |

InChI Key |

QIHHQEWWGMEJTH-UXDJDSGMSA-N |

Isomeric SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Synonyms |

euonine |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomy

Botanical Sources of Euonine

This compound has been isolated from a diverse range of botanical sources, highlighting its distribution across different genera within the Celastraceae family. The identification of this compound in these plants contributes to their chemotaxonomic characterization.

Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine," is a well-documented source of this compound. frontiersin.orgchemfaces.commedchemexpress.comsciengine.comnih.govoup.commdpi.comnih.govresearchgate.net Research has consistently identified this compound as an alkaloid isolated from this plant. chemfaces.commedchemexpress.comsciengine.com

Euonymus japonica, also known as Japanese Spindle-Tree, is another significant botanical source of this compound. researchgate.netresearchgate.netacs.org Studies have reported the isolation of this compound from the root bark of Euonymus japonica. researchgate.netacs.org

Beyond Euonymus japonica, other species within the Euonymus genus have been found to contain this compound. For instance, this compound has been isolated from Euonymus alatus. mdpi.comamazonaws.com The Euonymus genus as a whole is recognized for producing dihydroagarofuran (B1235886), sesquiterpene polyol esters, and pyridine (B92270) alkaloids, with this compound being a representative compound. ethnobotanyjournal.orgresearchgate.net

The genus Maytenus, also part of the Celastraceae family, is a known source of sesquiterpene pyridine alkaloids, including this compound. researchgate.netethnobotanyjournal.orgresearchgate.net Specifically, this compound has been isolated from the leaves of Maytenus chiapensis. researchgate.netnih.gov Additionally, this compound has been reported in the stem of Maytenus laevis. ethnobotanyjournal.org

Austroplenckia populnea var. ovata represents another botanical source from which this compound has been identified. acs.orgresearchgate.netnih.govacs.org this compound, along with other sesquiterpene pyridine alkaloids, was isolated from the root wood of this plant. acs.orgnih.govacs.org

Distribution of this compound within Plant Tissues

The distribution of this compound within the tissues of its host plants varies depending on the species. Detailed research findings indicate specific plant parts where the compound is concentrated:

In Tripterygium wilfordii, this compound has been isolated from the root skin sciengine.com, roots chemfaces.commedchemexpress.comnih.govoup.comresearchgate.net, and leaves mdpi.com.

For Euonymus japonica, the root bark is a documented source of this compound. researchgate.netacs.org

In Austroplenckia populnea var. ovata, this compound was found in the root wood. acs.orgresearchgate.netnih.govacs.org

The leaves of Maytenus chiapensis have been identified as containing this compound. researchgate.netnih.gov

this compound has also been reported in the stem of Maytenus laevis. ethnobotanyjournal.org

This varied distribution across roots, bark, leaves, and stems suggests that this compound plays a role in different physiological processes or defense mechanisms within these plant species.

Chemotaxonomic Significance of this compound and Related Alkaloids

The chemical constituents found in plants serve as crucial indicators in chemotaxonomy, aiding in the classification and differentiation of species and genera based on their biochemical profiles. Within the Celastraceae family, the presence of specific sesquiterpenoids and alkaloids, including this compound, is of significant chemotaxonomic importance mitoproteome.orgnih.govikiam.edu.ecbidd.groupinvivochem.cn.

Sesquiterpenes possessing an α-dihydro-β-agarofuran skeleton are widely recognized as chemotaxonomic indicators for the Celastraceae family mitoproteome.orgnih.govbidd.groupinvivochem.cn. This compound itself is classified as a sesquiterpene pyridine alkaloid metabolomicsworkbench.orguni-freiburg.de. The family also produces quinone methide triterpenoids, which are considered a significant chemotaxonomic characteristic nih.govnih.gov.

Detailed research findings highlight the role of this compound and its structural relatives in establishing chemotaxonomic relationships:

Dihydroagarofuran Sesquiterpenoids : These are considered the most widespread and characteristic metabolites and important chemotaxonomic markers of plants within the Celastraceae family uni-freiburg.deinvivochem.cn.

Sesquiterpene Pyridine Alkaloids (SPAs) : As a major class of compounds in Tripterygium wilfordii Hook. f., SPAs are structurally categorized into four subtypes: wilfordate-, evoninate-, iso-wilfordate-, and iso-evoninate types chem960.com. This compound falls under the evoninate-type alkaloids ikiam.edu.ec.

Chemical Markers : this compound and several related alkaloids, such as wilforine, wilfordine (B1197929), wilfortrine, wilforgine, euojaponine F, euojaponine I, and euonymine (B13332915), are classified as chemical markers. Their utility lies in their ability to assist in the chemotaxonomic identification of species within the Celastraceae family ikiam.edu.ecresearchgate.netmetabolomicsworkbench.org.

The co-occurrence and structural variations of these alkaloids provide a chemical fingerprint that helps in understanding evolutionary relationships and delineating species boundaries within the Celastraceae.

Table 1: Natural Occurrence of this compound and Key Related Alkaloids

| Compound Name | Natural Source (Plant Species) | Plant Family |

| This compound | Tripterygium wilfordii Hook. f. researchgate.netmetabolomicsworkbench.orgmetabolomicsworkbench.orguni-freiburg.dewikipedia.orgnih.govnih.gov, Euonymus japonica bidd.group, Euonymus alatus metabolomicsworkbench.org, Euonymus sieboldiana metabolomicsworkbench.org, Maytenus laevis ikiam.edu.ec | Celastraceae |

| Wilforine | Tripterygium wilfordii Hook. f. researchgate.netmetabolomicsworkbench.org | Celastraceae |

| Wilfortrine | Tripterygium wilfordii Hook. f. researchgate.netmetabolomicsworkbench.org | Celastraceae |

| Wilforgine | Tripterygium wilfordii Hook. f. researchgate.netmetabolomicsworkbench.org | Celastraceae |

| Wilforidine (B1258012) | Tripterygium wilfordii Hook. f. frontiersin.orgwikipedia.orgnih.gov | Celastraceae |

| Euonymine | Euonymus sieboldiana researchgate.net, Tripterygium wilfordii uni-freiburg.de, Maytenus laevis ikiam.edu.ec | Celastraceae |

| Euojaponine D | Euonymus japonica bidd.group | Celastraceae |

| Euojaponine F | Euonymus japonica bidd.group, Maytenus laevis ikiam.edu.ec | Celastraceae |

| Euojaponine I | Euonymus fortunei bidd.group, Maytenus laevis ikiam.edu.ec | Celastraceae |

| Mayteine | Maytenus distichophylla bidd.group, Maytenus laevis ikiam.edu.ec, Maytenus ilicifolia frontiersin.org | Celastraceae |

| Euoverrine A | Euonymus verrucosides invivochem.cn | Celastraceae |

| Euoverrine B | Euonymus verrucosides invivochem.cn, Euonymus fortunei bidd.group | Celastraceae |

| Euophelline | Euonymus verrucosides invivochem.cn | Celastraceae |

| Triptolide (B1683669) | Tripterygium wilfordii Hook. f. researchgate.netnih.gov | Celastraceae |

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in obtaining Euonine involves extracting the crude plant material to liberate the target alkaloid along with other compounds.

Solvent extraction is a foundational method for isolating bioactive compounds from plant materials, leveraging the differential solubility of compounds in various solvents. For this compound, ethanol (B145695) and methanol (B129727) are commonly employed as initial extraction solvents. For instance, the root bark of Tripterygium wilfordii Hook. f. has been extracted using 95% ethanol under reflux conditions for several hours, typically repeated multiple times to maximize yield. researchgate.netresearchgate.netmdpi.com Similarly, this compound has been isolated from methanol extracts of Tripterygium hypoglaucum roots. nih.gov These alcoholic extracts are then concentrated under reduced pressure to yield a residue. mdpi.com

Following the initial alcoholic extraction, less polar solvents such as chloroform (B151607) and ethyl acetate (B1210297) are often utilized in subsequent steps to further refine the extract. Chloroform is frequently used in partitioning strategies to selectively extract alkaloids from the aqueous phase. mdpi.com Ethyl acetate, being a moderately polar solvent, is also employed in the extraction and purification process, sometimes in conjunction with ultrasound assistance for enhanced efficiency in extracting compounds like terpenes, which are structurally related to sesquiterpene alkaloids. researchgate.net

Ultrasound-assisted extraction (UAE) is an advanced technique that utilizes high-intensity sound waves to enhance the extraction efficiency of bioactive compounds from plant matrices. While specific detailed protocols for this compound UAE are not extensively documented in the provided search results, the general principles and applications of UAE suggest its suitability for alkaloids. UAE promotes cavitation, vibration, and mixing within the solvent, leading to cell wall disruption, reduced particle size, and improved mass transfer, thereby facilitating the release and solubilization of target compounds. nih.govrsc.orgmdpi.commdpi.com This technique is recognized for its ability to achieve high extraction efficiencies under milder conditions, often with reduced solvent and time consumption, making it a "green" extraction method. nih.govrsc.org For example, related terpenes have been successfully extracted from Tripterygium wilfordii Radix using an ultrasonic method with ethyl acetate. researchgate.net

Sequential Partitioning and Liquid/Liquid Extraction Strategies

Sequential partitioning, often referred to as liquid-liquid extraction (LLE), is a critical step in the purification of this compound, separating the target alkaloid from a complex crude extract based on solubility differences between immiscible liquid phases. After the initial solvent extraction, the concentrated crude extract is typically suspended in water. This aqueous suspension is then partitioned multiple times with an immiscible organic solvent, such as chloroform. mdpi.com

For alkaloids like this compound, which contain basic nitrogen atoms, their solubility can be manipulated by adjusting the pH of the aqueous phase. A common strategy involves acid-base extraction:

The chloroform-soluble extract, containing a mixture of compounds, is dissolved in ethyl acetate. mdpi.com

This solution is then partitioned with an acidic aqueous solution, typically 5% hydrochloric acid (HCl). In this acidic environment, basic alkaloids like this compound become protonated and thus more soluble in the aqueous phase, while many non-alkaloidal impurities remain in the organic phase. mdpi.com

The acidic aqueous layer, now enriched with protonated alkaloids, is separated. mdpi.com

The pH of this aqueous layer is then adjusted to an alkaline range (e.g., pH 8-9) by adding a base, such as ammonium (B1175870) hydroxide. mdpi.com This deprotonates the alkaloids, rendering them less polar and more soluble in an organic solvent. mdpi.com

The basified aqueous solution is then re-extracted with an organic solvent, often ethyl acetate, to selectively transfer the deprotonated alkaloids into the organic phase. mdpi.com

The organic layer is collected, and the solvent is evaporated to yield a crude alkaloid mixture, significantly enriched in this compound and related compounds. mdpi.com

This systematic manipulation of pH and solvent polarity allows for the effective separation of alkaloids from other plant constituents. researchgate.netwikipedia.org

Chromatographic Separation Techniques

Following initial extraction and partitioning, chromatographic methods are indispensable for the final purification of this compound to achieve high purity.

Column chromatography is widely applied for the separation of natural products based on their differential adsorption to a stationary phase and elution by a mobile phase.

Silica (B1680970) Gel Chromatography : While direct mention of silica gel for this compound specifically in the search results is limited to general applications for alkaloids and natural products, it is a standard stationary phase for normal-phase chromatography. researchgate.netfujifilm.com For instance, after the sequential partitioning, the total alkaloid extract from Tripterygium wilfordii Hook. f. has been subjected to chromatography on a neutral alumina (B75360) column, eluting with ethyl acetate. mdpi.com Alumina, like silica gel, is a polar stationary phase used in normal-phase chromatography.

ODS (Octadecylsilyl) Column Chromatography : Octadecylsilyl (ODS), also known as C18, is a chemically modified silica gel that serves as a stationary phase in reversed-phase chromatography. This technique is crucial for separating compounds based on their hydrophobicity. For this compound, the total alkaloids obtained from Tripterygium wilfordii Hook. f. have been subjected to ODS column chromatography. mdpi.com Elution is typically performed using gradients of methanol-water or acetonitrile-water. mdpi.comoup.com A reversed-phase Zorbax Plus C18 column with ammonium acetate/acetonitrile (B52724) as the mobile phase has been used for the simultaneous determination of this compound and wilforidine (B1258012), demonstrating its efficacy in separating these closely related alkaloids. oup.com ODS columns are highly valued in HPLC for their high theoretical plate number and rapid equilibration, making them widely used for analysis and purification. fujifilm.comshimadzu.com.sgglsciencesinc.comportlab.ru

Medium Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique often used for the fractionation of complex natural product extracts before more high-resolution techniques like HPLC. MPLC operates at pressures higher than traditional open column chromatography but lower than HPLC, allowing for faster separations and improved resolution compared to gravity-fed columns. researchgate.net In the context of this compound isolation, initial ethanol crude extracts of Tripterygium wilfordii Hook. f. have been fractionated into multiple fractions using MPLC. researchgate.net These fractions, containing various alkaloids and other compounds, can then be further purified using other chromatographic methods. MPLC is also reported for the separation of sesquiterpene pyridine (B92270) alkaloids from Maytenus ebenifolia Reiss., indicating its utility in the purification of this compound and related compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical and preparative technique for the separation, identification, and quantification of compounds in complex mixtures. It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. For natural products like this compound, HPLC is crucial for achieving high purity.

While specific preparative HPLC parameters for the isolation of this compound directly from plant extracts are not extensively detailed in the provided search results, analytical methods for its detection and quantification in biological matrices have been established. For instance, a rapid and sensitive analytical HPLC-Mass Spectrometry (MS) method has been developed for the simultaneous determination of trace this compound in human plasma. This method employed a reversed-phase Zorbax Plus C18 column (50 mm × 2.1 mm, 1.8 μm) with a mobile phase consisting of ammonium acetate (5 mmol/L) and acetonitrile (30/70, v/v) at a flow rate of 0.7 mL/min. Detection was performed using ion trap MS in positive selected ion monitoring mode. oup.comoup.com This analytical approach highlights the chromatographic characteristics of this compound.

Preparative HPLC

Preparative HPLC is employed when the objective is to isolate and purify a desired compound in larger quantities, removing impurities and contaminants to achieve high purity. purolite.comnih.gov This scale of chromatography typically involves larger column dimensions (e.g., wider diameters and longer lengths) and higher flow rates compared to analytical HPLC, allowing for greater sample loading capacity. nih.govresearchgate.net The primary focus in preparative chromatography is maintaining adequate resolution of the target compound from neighboring peaks to ensure high purity and yield. nih.gov

The process often begins with method development at a smaller, analytical scale, followed by scaling up to preparative dimensions. Key variables that can be adjusted include the stationary phase selection, mobile phase solvents, buffer types and pH, column temperature, and gradient elution parameters. chromatographyonline.com After separation, the purified fractions containing the target compound are collected. Subsequent steps may include solvent removal (e.g., by freeze-drying) and further analytical testing (e.g., NMR or LC-MS/MS) to confirm structure and purity. plos.org

Semipreparative HPLC

Semipreparative HPLC occupies an intermediate scale between analytical and preparative HPLC, offering a balance between resolution and throughput. It is suitable for purifying compounds in milligram to gram quantities. researchgate.net Similar to preparative HPLC, it utilizes larger columns and higher flow rates than analytical systems but is typically smaller in scale than full preparative systems. researchgate.net This technique is often used when a higher resolution is required for purification, allowing for the isolation of target peaks from closely eluting impurities. researchgate.net Modern instrumentation can provide high-resolution performance even at semi-preparative scales, often integrating advanced fraction collectors for efficient sample collection.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a powerful and iterative strategy used in natural product chemistry to isolate bioactive compounds from complex extracts. The core principle involves systematically separating a crude extract into fractions, testing each fraction for a specific biological activity (the "bioassay"), and then further fractionating only the active fractions. This process is repeated, guided by the observed bioactivity, until a single or multiple active compounds are isolated.

This technique is particularly valuable for screening plant extracts for potential sources of new drugs, as it directly links chemical separation to biological effect. nih.gov The initial crude extract is tested for activity, and if active, it is subjected to a separation technique (e.g., chromatography). The resulting fractions are then re-assayed for activity. The most active fraction is then subjected to another round of separation and bioassay, progressively narrowing down the complexity of the mixture until the active compound(s) are identified. While the general methodology is well-established for natural product discovery, specific instances of bioassay-guided fractionation leading to the isolation of this compound, and the particular bioassays used in such a process for this compound, are not detailed in the provided search results.

Structural Elucidation and Stereochemical Assignment

Spectroscopic Characterization Techniques

The foundational methods for elucidating the structure of Euonine include Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation is essential for a complete and accurate characterization.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3500 - 3200 (broad) |

| Carbonyl (C=O) | 1750 - 1735 (ester) |

| Ester (C-O) | 1250 - 1000 |

| Aromatic C-H | ~3030 |

| Aliphatic C-H | ~2960 - 2850 |

Note: The data in this table is representative of sesquiterpene pyridine (B92270) alkaloids and serves as an illustrative example.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental formula. For a complex molecule like this compound, HRMS is indispensable for confirming its molecular formula and distinguishing it from other compounds with the same nominal mass. Although the specific HRMS data for this compound is not detailed in the available literature, its application would be a standard and critical step in the structural elucidation process to confirm the precise elemental composition.

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique often coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. In the analysis of this compound, HPLC-APCI-MS has been utilized for its sensitive and rapid quantification in biological matrices. The mass spectrum of this compound and other sesquiterpene pyridine alkaloids exhibits characteristic fragmentation patterns. Common fragment ions observed in the mass spectra of this class of compounds include those at m/z 206, 204, or 194, which are indicative of the pyridine moiety, and a characteristic product ion at m/z 310.

| Ion | m/z | Putative Assignment |

| [M+H]⁺ | Varies | Protonated Molecule |

| Fragment Ion | 310 | Characteristic fragment |

| Fragment Ion | 206 | Pyridine moiety |

| Fragment Ion | 204 | Pyridine moiety |

| Fragment Ion | 194 | Pyridine moiety |

Note: The data in this table is based on characteristic fragmentation of sesquiterpene pyridine alkaloids and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The structure of this compound was primarily elucidated through extensive 1D and 2D NMR spectroscopic analysis.

One-dimensional NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound would display signals for each unique proton, with their chemical shifts (δ) indicating the electronic environment, and the splitting patterns (multiplicity) revealing the number of neighboring protons.

The ¹³C NMR spectrum shows a signal for each unique carbon atom, with their chemical shifts providing information about the type of carbon (e.g., alkyl, olefinic, carbonyl).

While a complete and assigned data set for this compound is not publicly available, the original structure elucidation would have relied on the detailed analysis of these spectra. For sesquiterpene pyridine alkaloids, the ¹H NMR spectra typically show complex signals in both the aliphatic and aromatic regions, corresponding to the sesquiterpene core and the pyridine ring, respectively. The ¹³C NMR spectra would confirm the presence of numerous oxygenated carbons and the characteristic signals of the pyridine ring. The structural elucidation of this compound was significantly aided by two-dimensional NMR techniques such as Heteronuclear Multiple-Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), which establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Two-Dimensional NMR (COSY, ROESY, HSQC, HMBC, NOESY)

The foundational framework of this compound's molecular structure was meticulously pieced together using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. These powerful techniques provide through-bond and through-space correlations between atomic nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the establishment of the molecule's connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy was instrumental in identifying the direct one-bond correlations between protons and their attached carbon atoms. This experiment simplifies the complex NMR spectra by spreading the signals into two dimensions, resolving the overlap often encountered in one-dimensional spectra.

Correlation Spectroscopy (COSY) provided essential information about proton-proton couplings within the molecule, delineating the various spin systems present in the dihydro-β-agarofuran core and its substituents. This through-bond correlation is fundamental to tracing the connectivity of neighboring protons.

To probe the spatial proximity of protons, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) were employed. These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. These correlations are paramount for determining the relative stereochemistry of the molecule.

Chemical Transformation for Structural Confirmation (e.g., Acetylation, Benzoylation)

To corroborate the structural assignments derived from spectroscopic data and to determine the location of hydroxyl groups, chemical transformations such as acetylation and benzoylation are often employed. These reactions involve the derivatization of free hydroxyl groups into their corresponding acetate (B1210297) or benzoate (B1203000) esters.

The introduction of these acyl groups leads to predictable changes in the NMR spectra, particularly the downfield shift of the proton signal attached to the carbon bearing the newly formed ester. By comparing the NMR spectra of the native compound with its acetylated or benzoylated derivatives, the positions of the original hydroxyl groups can be definitively confirmed. While the specific application of these methods to this compound is documented within the broader context of the structural elucidation of its chemical class, detailed experimental findings for this compound itself are embedded within primary research literature.

Determination of Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms in this compound, including both its relative and absolute stereochemistry, is a critical aspect of its structural characterization. This was achieved through a combination of NOE correlations and chiroptical methods.

Nuclear Overhauser Effect (NOE) Correlations

NOE data, obtained from NOESY and ROESY experiments, provide crucial information about the relative stereochemistry of a molecule. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between two protons. Therefore, the presence of an NOE signal between two protons indicates their close spatial proximity.

By systematically analyzing the network of NOE correlations throughout the this compound molecule, the relative orientation of substituents on the dihydro-β-agarofuran core can be deduced. For example, NOEs between protons on different rings of the core structure can establish the cis or trans fusion of the rings. Similarly, NOEs between protons on the core and those on the side chains help to define their relative positioning. While a comprehensive public table of NOE correlations for this compound is not available, the scientific literature on related compounds extensively details the use of this technique to establish their complex stereochemistries.

Circular Dichroism (CD) Exciton Chirality Method

The determination of the absolute configuration of chiral centers in this compound was accomplished using the Circular Dichroism (CD) Exciton Chirality Method. This powerful technique is applicable to molecules containing two or more chromophores that are spatially close to one another.

The interaction (exciton coupling) between the transition dipole moments of these chromophores results in a characteristic split CD spectrum, known as a Cotton effect couplet. The sign of this couplet (positive or negative) is directly related to the chirality of the spatial arrangement of the chromophores. By analyzing the sign of the observed Cotton effect and relating it to the conformation of the molecule (often determined by NOE data and molecular modeling), the absolute configuration of the stereogenic centers can be unambiguously assigned. For dihydro-β-agarofuran sesquiterpenoids, the benzoate groups often serve as the interacting chromophores for this analysis.

Elucidation of the Dihydro-β-Agarofuran Core Structure and Acyl Side Chains

The structural elucidation of this compound involved the systematic piecing together of its fundamental components: the tricyclic dihydro-β-agarofuran core and the various acyl side chains attached to it.

The gross structure of the dihydro-β-agarofuran core was established through a combination of 1D and 2D NMR techniques. The characteristic chemical shifts and coupling patterns of the protons and carbons in the core, along with HMBC correlations, allowed for the assembly of this central scaffold.

The nature and location of the acyl side chains were also determined primarily by NMR and mass spectrometry. The characteristic signals of the acyl groups (e.g., acetoxy, benzoyloxy) were identified in the ¹H and ¹³C NMR spectra. The points of attachment of these side chains to the dihydro-β-agarofuran core were then established through long-range HMBC correlations between the protons of the core and the carbonyl carbons of the ester groups. The complete assignment of all acyl groups at their specific positions on the core structure finalized the planar structure of this compound.

Synthetic Chemistry of Euonine and Analogs

Total Synthesis Approaches to Euonine

The synthesis of this compound, a complex macrocyclic alkaloid, presents a significant challenge in the field of organic chemistry due to its densely functionalized core and numerous stereocenters. The core structure, euonyminol, contains a dihydro-β-agarofuran nucleus with eleven contiguous stereocenters and nine oxygen functionalities, further complicated by the attachment of a 14-membered bislactone macrocycle in this compound itself nih.gov. Synthetic efforts have focused on developing efficient and stereocontrolled routes to construct this intricate molecular architecture.

Enantioselective Total Synthesis Strategies

The absolute stereochemistry of this compound is critical for its biological activity, necessitating the development of enantioselective total synthesis strategies. A successful approach to the enantioselective total synthesis of both euonymine (B13332915) and its related analog, euonyminol octaacetate, has been reported, starting from the chiral pool material (R)-glycerol acetonide nih.gov. This strategy ensures the correct absolute stereochemistry from the outset. Throughout this synthesis, the 10 stereocenters of the core were methodically installed using a series of substrate-controlled stereoselective carbon-carbon and carbon-oxygen bond formations nih.gov. The inherent chirality of the starting material and subsequent intermediates guided the stereochemical outcome of each reaction.

Another distinct enantioselective synthesis focused on the euonyminol core, which serves as a crucial precursor for this compound and other related cathedulin alkaloids nih.govnsf.gov. This route established the C10 quaternary center through a highly diastereoselective intramolecular alkene oxyalkylation nih.govnsf.gov. The synthesis provides access to enantioenriched euonyminol, establishing a foundational platform for the future synthesis of various complex cathedulins nih.govnsf.gov. These strategies highlight the importance of early-stage stereocontrol and substrate-directed reactions to navigate the complex stereochemical landscape of the target molecule.

Strategic Retrosynthetic Analysis of the Macrocyclic Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, revealing potential synthetic pathways wikipedia.org. The retrosynthetic analysis of this compound is dominated by the challenge of its two main components: the highly oxygenated tricyclic sesquiterpenoid core (euonyminol) and the unique 14-membered bislactone macrocycle nih.gov.

A primary retrosynthetic disconnection splits the molecule at the two ester linkages of the macrocycle, separating the protected euonyminol core from the bislactone side chain. This approach allows for a convergent synthesis where the two complex fragments are prepared independently and coupled at a late stage nih.gov. The protected euonyminol core then becomes a key synthetic target.

Further deconstruction of the euonyminol core reveals a strategic plan for the formation of its three distinct rings (A, B, and C). A logical approach involves the sequential construction of these rings, with key bond disconnections leading to precursors amenable to powerful and stereoselective ring-forming reactions. This analysis identified Ring-Closing Olefin Metathesis for the A-ring, an Et3N-accelerated Diels-Alder reaction for the B-ring, and an intramolecular iodoetherification for the C-ring as pivotal transformations nih.gov.

| Retrosynthetic Disconnection | Target Substructure | Proposed Synthetic Reaction |

| Bis-ester Linkages | Macrocycle Formation | Site-selective bis-esterification |

| A-Ring | Tricyclic Core | Ring-Closing Olefin Metathesis |

| B-Ring | Bicyclic intermediate | Diels-Alder Reaction |

| C-Ring | Fused Tetrahydrofuran (B95107) | Intramolecular Iodoetherification |

Key Reaction Sequences and Methodologies

The forward execution of the retrosynthetic plan relies on a selection of robust and highly selective chemical reactions to construct the complex ring systems and install the numerous stereocenters.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis in organic chemistry wikipedia.org. In the total synthesis of this compound, this reaction was strategically employed to construct the B-ring of the dihydro-β-agarofuran core nih.gov. Specifically, an Et3N-accelerated Diels-Alder reaction was utilized, demonstrating a modern application of this classic transformation to build molecular complexity efficiently nih.gov. This step brings together a conjugated diene and a dienophile to form the cyclohexene (B86901) ring system that constitutes the B-ring, setting key stereocenters in the process.

To construct the C-ring, which is a fused tetrahydrofuran system, an intramolecular iodoetherification reaction was employed nih.gov. This cyclization reaction involves the activation of an alkene by an electrophilic iodine source, followed by the intramolecular attack of a nearby hydroxyl group to form the ether linkage and the five-membered ring. This method is highly effective for forming cyclic ethers and was crucial for establishing the C-ring of the euonyminol core with the correct stereochemistry and connectivity nih.govrsc.org.

Ring-Closing Olefin Metathesis (RCM) is a versatile and powerful reaction for the formation of rings, particularly macrocycles and other challenging ring sizes, by forming a new double bond between two existing alkenes within the same molecule sigmaaldrich.comlibretexts.org. In the synthesis of this compound, RCM was instrumental in the construction of the A-ring nih.gov. By designing a precursor molecule with two terminal alkenes positioned appropriately, a ruthenium-based catalyst could facilitate the cyclization to form the A-ring of the tricyclic core, completing the carbon skeleton of euonyminol nih.gov. The reaction's functional group tolerance and reliability make it a key tool in modern complex molecule synthesis orgsyn.orgnih.gov.

| Key Reaction Summary in this compound Synthesis | |

| Reaction | Diels-Alder Reaction |

| Ring Formed | B-Ring |

| Description | An Et3N-accelerated [4+2] cycloaddition to form the central six-membered ring. |

| Reaction | Intramolecular Iodoetherification |

| Ring Formed | C-Ring |

| Description | An iodine-mediated cyclization of an unsaturated alcohol to form the tetrahydrofuran ring. |

| Reaction | Ring-Closing Olefin Metathesis (RCM) |

| Ring Formed | A-Ring |

| Description | A ruthenium-catalyzed reaction to close the A-ring via formation of a new double bond. |

Stereoselective Carbon-Carbon and Carbon-Oxygen Bond Formations

The construction of the intricate framework of this compound precursors relies heavily on precise control over the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. Several key stereoselective transformations have been pivotal in the total synthesis of euonyminol.

One critical C-O bond formation is a highly diastereoselective intramolecular alkene oxyalkylation, which serves to establish the C10 quaternary center. This step is crucial for setting a key stereocenter in the tricyclic core. rsc.orgnih.govnih.gov Another vital C-O bond-forming strategy involves a tandem lactonization–epoxide opening cascade. This sequence efficiently forms the trans-C2–C3 vicinal diol, a characteristic feature of the euonyminol structure. rsc.orgnih.govnih.gov The synthesis also employs a late-stage, diastereoselective α-ketol rearrangement to set the correct configuration of the hydroxyl group at the C9 position. nih.gov

For C-C bond formation, an intramolecular aldol (B89426) addition followed by dehydration is used to construct the tricyclic scaffold of the molecule. rsc.orgbiotechacademy.dk Furthermore, the addition of organometallic reagents, such as methyllithium, to a ketone precursor proceeds with high diastereoselectivity (9:1) to create the C4 tertiary alcohol. biotechacademy.dk These reactions are fundamental in assembling the carbon skeleton with the correct spatial arrangement of substituents.

| Reaction Type | Bond Formed | Key Feature | Selectivity |

| Intramolecular Aldol Addition–Dehydration | C-C | Accesses the tricyclic scaffold | - |

| 1,2-Addition of Methyllithium | C-C | Establishes the C4 tertiary alcohol | 9:1 diastereoselectivity |

| Intramolecular Alkene Oxyalkylation | C-O | Establishes the C10 quaternary center | Highly diastereoselective |

| Tandem Lactonization–Epoxide Opening | C-O | Forms the trans-C2–C3 vicinal diol | - |

| α-Ketol Rearrangement | C-O | Sets the 9β hydroxyl configuration | Diastereoselective |

Synthesis of this compound Precursors and Intermediates (e.g., Euonyminol)

Euonyminol is the heavily oxidized sesquiterpenoid core of this compound and related cathedulin alkaloids. Its total synthesis provides the foundational structure upon which the macrocyclic ester portions can be appended. The first enantioselective total synthesis of euonyminol has been accomplished, providing access to this nonahydroxylated metabolite. rsc.orgnih.govnih.gov

The synthetic route features several key strategic steps. An early and crucial transformation is the diastereoselective intramolecular alkene oxyalkylation mentioned previously. nih.gov The construction of the core tricyclic system is achieved through an intramolecular aldol addition-dehydration sequence, which forges the carbocyclic framework. biotechacademy.dk

A notable sequence in the synthesis involves a tandem lactonization–epoxide opening reaction. biotechacademy.dk This cascade is initiated by the nucleophilic cleavage of a methyl ester, which then triggers the opening of a proximate epoxide ring, resulting in the formation of a vicinal diol. rsc.org This is followed by a late-stage diastereoselective α-ketol rearrangement, which is critical for establishing the final stereochemistry at the C9 position. nih.gov The successful execution of this synthetic pathway provides enantioenriched euonyminol, thereby creating a viable platform for the future synthesis of the complete this compound molecule and its complex analogs. rsc.orgnih.gov

| Synthetic Step | Reagents/Conditions | Purpose | Yield |

| Aldol Addition–Dehydration | 1. Sodium ethoxide, ethanol (B145695); 2. Methanesulfonyl chloride, triethylamine | Formation of α,β-unsaturated ketone intermediate | 74% (2 steps) |

| 1,2-Addition | Methyllithium–lithium bromide | Creation of C4 tertiary alcohol | - |

| Tandem Lactonization–Epoxide Opening | 1. Dimethyldioxirane; 2. Lithium chloride, 130 °C; 3. p-toluenesulfonic acid, 2,2-dimethoxypropane | Formation of lactone with protected trans-vicinal diol | 68% (2 steps from alcohol) |

| Semihydrogenation & Ozonolysis | 1. Palladium–barium sulfate, dihydrogen; 2. Ozone | Formation of a key keto aldehyde intermediate | 85% (2 steps) |

Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

A comprehensive review of published scientific literature indicates that specific studies on the chemical derivatization of this compound and the synthesis of its analogues explicitly for structure-activity relationship (SAR) investigations have not been reported. The primary focus of existing research has been on achieving the total synthesis of its complex core, euonyminol.

There is no available information in the reviewed literature detailing the systematic modulation of acylation patterns on the this compound core for SAR studies.

There is no available information in the reviewed literature regarding the introduction of diverse functional groups onto the this compound scaffold to explore structure-activity relationships.

Biosynthetic Pathway Investigations

Proposed Biosynthetic Route to Sesquiterpene Pyridine (B92270) Alkaloids

The predicted biosynthesis pathway for sesquiterpene pyridine alkaloids suggests a condensation reaction between a dihydroagarofuran (B1235886) unit and a pyridine dicarboxylic acid derivative, such as evoninic acid or wilfordic acid. researchgate.netresearchgate.netnih.gov

The foundational building blocks for the sesquiterpene moiety of euonine are isoprenoid precursors. Farnesyl diphosphate (B83284) (FPP), also known as farnesyl pyrophosphate (FDP), serves as the universal C15 precursor for all sesquiterpenes. wikipedia.orgresearchgate.netnih.govresearchgate.net FPP is synthesized through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, involving the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) catalyzed by farnesyl diphosphate synthase. researchgate.netnih.govbibliotekanauki.pl

The formation of the dihydroagarofuran skeleton, a polyhydroxylated core characteristic of these alkaloids, is a critical step. nih.govimperial.ac.ukacs.org This process is initiated by the loss of the diphosphate moiety from E,E-farnesyl diphosphate, leading to the formation of a farnesyl cation. researchgate.netresearchgate.net The farnesyl cation then undergoes cyclization, with the transfer into a germacryl cation by a 1,10-cyclization being identified as the first step for the biosynthesis of dihydroagarofuran, which acts as the precursor for the sesquiterpene portion of this compound and related compounds. researchgate.netresearchgate.net Subsequent modifications and rearrangements of the cyclic cations lead to the final dihydroagarofuran structure. researchgate.netresearchgate.net

The nitrogen-containing pyridine moiety is incorporated into the sesquiterpene core to form the complete alkaloid structure. For sesquiterpene pyridine alkaloids, this involves the condensation of a dihydroagarofuran unit with a pyridine dicarboxylic acid, such as evoninic acid or wilfordic acid. researchgate.netresearchgate.netnih.gov The amino group on the isoleucine moiety is proposed to be eliminated by an amine oxidase during the synthesis of evoninic acid and wilfordic acid. researchgate.net More broadly, L-aspartate is recognized as a precursor for the biosynthesis of pyridine-type alkaloids, such as nicotine, where L-aspartate oxidase plays a key role in the early steps of pyridine ring formation. nih.govnih.govresearchgate.netmdpi.com

Identification and Characterization of Putative Biosynthetic Enzymes

Research into the enzymes involved in the biosynthesis of this compound and other sesquiterpene pyridine alkaloids has identified several classes of enzymes crucial for different stages of the pathway.

Terpene synthases (TPS) are enzymes that catalyze the cyclization of linear isoprenoid diphosphates, such as farnesyl diphosphate, to form the diverse array of terpene skeletons. researchgate.net For instance, germacrene A synthase is an enzyme known to convert farnesyl diphosphate into germacrene A, a common intermediate in sesquiterpene biosynthesis. thegoodscentscompany.com While specific "β-Eudesmol Synthase" directly linked to this compound has not been explicitly characterized in the provided results, β-eudesmol is a known sesquiterpenoid alcohol. wikidata.orgthegoodscentscompany.comnih.gov The general mechanism involves terpene synthases initiating carbocation formation from FPP, followed by a series of cyclizations and rearrangements to yield various sesquiterpenes. researchgate.net

The incorporation of nitrogen atoms into the alkaloid structure is a critical enzymatic step. In the biosynthesis of pyridine-type alkaloids, L-aspartate oxidase (AO) is a key flavoprotein enzyme. nih.govnih.gov It catalyzes the oxidation of L-aspartic acid to α-iminosuccinate, which is a crucial early step in the de novo biosynthetic pathway of the pyridine ring. nih.govresearchgate.netnih.gov Other enzymes like amine oxidases are also implicated in the synthesis of nitrogen-containing acid moieties, such as evoninic acid, by eliminating amino groups from amino acid precursors like isoleucine. researchgate.net Additionally, transaminase enzymes, such as GLYCOALKALOID METABOLISM12 (GAME12) in Solanum plants, demonstrate a broader mechanism for nitrogen incorporation into specialized metabolites, highlighting the role of such enzymes in alkaloid biosynthesis. mpg.dewhiterose.ac.uk

Regulation of this compound Biosynthesis

The biosynthesis of complex natural products like this compound is subject to intricate regulatory mechanisms within the plant. While comprehensive details on the specific gene pathways and regulatory networks for this compound remain areas of active research, broader insights into the regulation of sesquiterpene pyridine alkaloid biosynthesis have emerged. For instance, studies on Maytenus chiapensis suggest that gene regulation plays a significant role in controlling the biosynthesis pathways of quinone methide triterpenoids (QMTs) and sesquiterpene pyridine alkaloids (SPAs), including this compound uni.lu. The variability in metabolite production across different samples, irrespective of age or clonal origin, reinforces the hypothesis of underlying gene regulation uni.lu.

The limited availability of detailed genetic information concerning the biosynthesis pathways of these valuable natural products in their source plants, such as Tripterygium wilfordii, currently poses a challenge to advanced metabolic engineering efforts.

Elicitation Studies (e.g., Methyl Jasmonate Response)

Elicitation is a widely employed biotechnological strategy to stimulate the production and accumulation of secondary metabolites in plant cell and organ cultures by inducing stress responses. Among the various elicitors, methyl jasmonate (MeJA) is a particularly potent and frequently utilized signaling molecule known to induce a wide array of defense responses and secondary metabolite synthesis in plants.

The application of exogenous MeJA triggers a cascade of events within plant cells, including the generation of reactive oxygen species (ROS) and the activation of signal transduction pathways. This molecular signaling leads to the regulation of gene expression, subsequently enhancing the biosynthesis and accumulation of secondary metabolites. MeJA is known to directly regulate defense-related genes and stimulate transcriptional activity through specific binding to cis-acting elements in the promoters of target genes, often involving transcription factors from families such as AP2/ERF, bHLH, MYB, and WRKY.

In the context of this compound, which is a sesquiterpene pyridine alkaloid, elicitation studies with methyl jasmonate have been conducted on Tripterygium wilfordii. For example, a suppression subtractive hybridization library of MeJA-elicited T. wilfordii adventitious roots was constructed to identify genes potentially involved in the biosynthesis of terpenes and sesquiterpene pyridine alkaloids. Short-term MeJA treatment was observed to modulate the expression of promising genes, providing valuable information for future biotechnological approaches aimed at improving the production of these compounds. While specific quantitative data on this compound's direct accumulation increase due to MeJA elicitation in these studies is not readily detailed, the general mechanism of MeJA in enhancing secondary metabolite production and its specific application to the plant source of this compound (and its compound class) strongly indicates its relevance.

For illustrative purposes of elicitation effectiveness, studies on other secondary metabolites in plant cultures demonstrate the potential impact of MeJA. For instance, in Astragalus aitosensis root cultures, MeJA treatment significantly increased the production of cycloartane (B1207475) saponins (B1172615) like astragaloside (B48827) II. A concentration of 200 µL MeJA resulted in a 105% enhancement in astragaloside II production compared to the control.

Table 1: Example of Elicitation Effect on Secondary Metabolite Production (Illustrative)

| Compound Elicited | Plant Source | Elicitor (Concentration) | Production Enhancement | Citation |

| Astragaloside II | Astragalus aitosensis | Methyl Jasmonate (200 µL) | 105% increase vs. control |

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers promising avenues for enhancing the production of valuable natural products like this compound, particularly when traditional extraction methods from plants face limitations due to low yield, complex purification, or unsustainable harvesting practices. However, for this compound, the current understanding of its complete biosynthetic pathway and the limited gene information available for its primary source, Tripterygium wilfordii, present significant challenges to direct metabolic engineering efforts.

Despite these specific challenges for this compound, the broader field of metabolic engineering provides a robust framework and a suite of strategies applicable to complex natural product biosynthesis. Systems metabolic engineering, which integrates traditional metabolic engineering with systems biology, synthetic biology, and evolutionary engineering, is a powerful approach for developing microbial cell factories capable of efficiently producing a wide range of chemicals, including natural products.

Key strategies and tools in metabolic engineering that could conceptually be applied to this compound production include:

In Silico Genome-Scale Metabolic Simulation : Computational models can predict the effects of genetic manipulations on metabolic fluxes, guiding the rational design of strains for enhanced production.

Sophisticated Enzyme Engineering : Modifying or introducing enzymes to improve catalytic efficiency, alter substrate specificity, or remove feedback inhibition can optimize flux through the biosynthetic pathway.

Optimal Gene Expression Modulation : Controlling the expression levels of genes involved in the pathway, including overexpression or knockdown, is critical for balancing metabolic intermediates and maximizing product yield.

In Vivo Biosensors : Developing biosensors that respond to target metabolites can enable high-throughput screening and selection of high-producing strains.

De Novo Pathway Design : For complex molecules, designing entirely new biosynthetic routes or re-routing existing pathways in heterologous hosts (e.g., Escherichia coli or Saccharomyces cerevisiae) can overcome limitations of native producers.

Genomic Engineering : Advanced genomic tools allow for precise modifications to the host organism's genome, including gene knockouts, insertions, and chromosomal rearrangements, to direct carbon flux towards the desired product and minimize competing pathways. Strategies also involve enhancing the cell's ability to excrete the target product and weakening its degradation.

The successful application of these strategies for compounds like terpenoids in microbial systems emphasizes the importance of balancing the synthesis pathway constituents within the constraints of the host cell's metabolism to achieve high titers, rates, and yields. While specific examples of these strategies directly applied to this compound are not yet widely reported due to the complexity and current knowledge gaps, these general principles form the basis for future research aimed at overcoming the limitations of natural production.

Preclinical Biological Activities and Mechanistic Studies

Immunomodulatory Activity (In Vitro and Animal Models)

Euonine exhibits notable immunomodulatory effects, primarily demonstrated through its influence on both humoral and cellular immune responses, as well as its modulation of cytokine and nitric oxide production.

Humoral-Mediated Immunity Inhibition (e.g., Hemolytic Response)

This compound has been shown to significantly inhibit humoral-mediated immunity, with its effects often assessed using hemolytic reactions as an indicator frontiersin.orgbiomedres.ussci-hub.senih.govoup.com. Humoral immunity, a key component of the adaptive immune system, involves B cells and the production of antibodies that neutralize pathogens or tag them for destruction by other immune cells bioline.org.brwordpress.com. While studies confirm this compound's marked depressant effects on this immune arm, specific quantitative data, such as IC values or detailed dose-response curves for hemolytic response inhibition, were not extensively detailed in the provided research findings.

Cell-Mediated Immunity Modulation (e.g., Delayed-Type Hypersensitivity in Mice)

Delayed-type hypersensitivity (DTH) reactions are T-cell-mediated immune responses that serve as crucial in vivo models for evaluating the efficacy of potential immunomodulatory or immunosuppressive compounds criver.cominnoserlaboratories.comnih.govresearchgate.netnih.gov. These reactions involve the activation of CD4+ or CD8+ T cells, leading to local inflammation and swelling criver.com. While DTH models are widely utilized to assess cellular immune responses, specific detailed studies directly investigating this compound's modulation of delayed-type hypersensitivity in mice were not identified within the provided research.

Cytokine Production Modulation (e.g., Inhibition of Interleukins, TNF-α)

This compound has demonstrated the ability to modulate the production of certain cytokines, which are critical signaling molecules in the immune system. Notably, this compound has been reported to inhibit interferon-gamma (IFN-γ) production by more than 70% oup.com. IFN-γ is a pro-inflammatory cytokine primarily involved in antiviral and anti-tumor immunity. While direct quantitative data for this compound's effects on other specific interleukins (e.g., IL-1β, IL-6) or tumor necrosis factor-alpha (TNF-α) were not explicitly provided, its role in nitric oxide inhibition suggests a broader impact on inflammatory pathways, as nitric oxide production is closely linked to the regulation of pro-inflammatory cytokines like TNF-α and IL-6 bioline.org.brmdpi.com.

Nitric Oxide Production Inhibition in Activated Macrophages (e.g., LPS-induced RAW264.7 cells)

This compound has been shown to suppress nitric oxide (NO) generation in activated macrophages. In studies using lipopolysaccharide (LPS)-induced RAW264.7 cells, a common in vitro model for inflammation, this compound effectively inhibited NO production. Specifically, this compound suppressed NO generation by 54.7% at a concentration of 5 µM researchgate.net. The overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammatory processes, making its inhibition a significant target for anti-inflammatory agents mdpi.comresearchgate.netnih.govmdpi.com.

Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW264.7 Cells

| Compound | Cell Line | Stimulant | Concentration | NO Inhibition (%) | Citation |

| This compound | RAW264.7 | LPS | 5 µM | 54.7 | researchgate.net |

Effects on B-cell Function and Peripheral Blood Mononuclear Cell Proliferation (in non-human models)

B-cells are central to humoral immunity, differentiating into antibody-producing plasma cells upon antigen encounter bioline.org.brwordpress.comnih.govbusinesswire.com. Peripheral Blood Mononuclear Cells (PBMCs), comprising lymphocytes (T cells, B cells, NK cells) and monocytes, are widely used in immunological research to study immune responses and cell proliferation cenmed.comamazonaws.comnih.gov. While the structurally related compound wilforidine (B1258012) has been reported to inhibit B-cell function and PBMC proliferation in lupus patients, and both this compound and wilforidine are noted for their potential in treating autoimmune diseases, direct specific data detailing this compound's effects on B-cell function or peripheral blood mononuclear cell proliferation in non-human models were not explicitly provided in the available research oup.com.

Anti-feeding and Insecticidal Properties

This compound demonstrates significant anti-feeding and insecticidal properties, particularly against certain lepidopteran pests. It exhibits good anti-feeding activity against Spodoptera littoralis, a destructive agricultural pest frontiersin.orgnih.govoup.commdpi.comnih.govnih.gov.

This compound is recognized as one of the insecticidal constituents isolated from Tripterygium wilfordii researchgate.netresearchgate.netnih.gov. Historically, Tripterygium wilfordii has been utilized as a contact insecticide in traditional Chinese practices nih.gov. While this compound is a component of the plant known for its insecticidal properties, specific studies have shown varying degrees of direct insecticidal activity. For instance, in a study evaluating compounds from Tripterygium wilfordii against Mythimna separata (Oriental armyworm) larvae, this compound (identified as compound 3) demonstrated no contact activity, unlike triptolide (B1683669) and triptonide (B1683670) which showed strong contact activity amazonaws.comresearchgate.netcabidigitallibrary.org. However, this compound did exhibit potent anti-feeding activity against M. separata larvae.

Table 2: Anti-feeding Activity of this compound against Mythimna separata Larvae

| Compound | Target Insect | Activity Type | EC (mM) | Citation |

| This compound | M. separata | Antifeedant | 0.02 | researchgate.net |

Efficacy against Lepidopteran Pests (e.g., Spodoptera littoralis, Mythimna separata)

This compound has demonstrated significant efficacy as an antifeedant agent against various lepidopteran pests. Studies have shown that this compound exhibits strong antifeedant activity against Spodoptera littoralis, commonly known as the Egyptian cotton leafworm. nih.govmedchemexpress.commedchemexpress.comchemsrc.comscispace.com

Furthermore, this compound has been evaluated for its activity against Mythimna separata Walker larvae. In a study, this compound (identified as compound 3) displayed notable antifeedant activity against 3rd instar larvae of M. separata after a 24-hour treatment, with an EC value of 0.02 mM. nih.gov This antifeedant potency was found to be superior to that of toosendanin, a positive control. nih.gov However, in terms of contact activity against M. separata, this compound did not show any, unlike other compounds like triptolide and triptonide which exhibited strong contact activity. nih.gov

The antifeedant effects of this compound against these agricultural pests suggest its potential as a naturally derived compound for pest management strategies.

Table 1: Antifeedant Activity of this compound against Mythimna separata

| Pest Species | Activity Type | EC (mM) | Notes | Reference |

| Mythimna separata | Antifeedant | 0.02 | Superior to positive control (toosendanin) | nih.gov |

Mechanisms of Insecticidal Action

The primary mechanism of insecticidal action reported for this compound in the available literature is its antifeedant effect. As an antifeedant, this compound deters pests from feeding on treated plants, thereby reducing crop damage and pest populations. While this compound belongs to the class of sesquiterpene pyridine (B92270) alkaloids (SPAs), which are known for their insecticidal properties, detailed mechanistic studies beyond antifeedant activity were not specified for this compound itself in the provided information. mdpi.comresearchgate.net

Antitumor Activity (In Vitro Cell Line Studies)

This compound has been observed to exhibit cytotoxic effects on various cancer cells in in vitro studies. As a sesquiterpene pyridine alkaloid, this compound is part of a broader class of compounds that are recognized for their anti-tumor activities. mdpi.comresearchgate.net Alkaloidal components derived from Tripterygium wilfordii, including this compound, have been associated with anti-tumor effects. frontiersin.org

While this compound has been reported to induce cytotoxic effects in cancer cells, specific IC values for this compound on particular cancer cell lines were not explicitly detailed in the provided research findings. The IC (half maximal inhibitory concentration) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, such as cell proliferation. altogenlabs.com

This compound, as an alkaloidal component of Tripterygium wilfordii, has been associated with the induction of apoptosis in liver cancer cells. cqvip.com The induction of apoptosis, or programmed cell death, is a critical mechanism by which many anti-cancer agents exert their effects. nih.govnih.gov

More generally, active terpenoids, a class of compounds to which this compound belongs (as a sesquiterpene pyridine alkaloid), are known to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, β-ionone, a cyclic sesquiterpene, has been shown to induce concentration-dependent inhibition of proliferation, apoptosis, and G1 phase cell cycle arrest in human prostate carcinoma cells (DU145 and PC-3). nih.gov Similarly, other compounds have demonstrated the ability to induce cell cycle arrest at different phases (e.g., G2/M phase) and trigger apoptosis in cancer cells, often associated with the generation of reactive oxygen species (ROS). mdpi.comrsc.org These mechanisms involve the modulation of key proteins regulating cell cycle progression and apoptotic pathways. nih.govmdpi.comrsc.orgnih.gov

P-glycoprotein Modulatory Effects

This compound has been identified as a compound capable of modulating P-glycoprotein (P-gp). researchgate.net P-glycoprotein, also known as multidrug resistance protein 1 (MDR1), is a transmembrane protein that functions as an ATP-dependent efflux pump. patsnap.comfrontiersin.org It is widely expressed in various tissues and plays a crucial role in expelling a wide range of substrates, including drugs and xenobiotics, out of cells. patsnap.comfrontiersin.org

The modulation of P-gp activity, either through inhibition or induction of its expression, can significantly alter the pharmacokinetics of drugs that are P-gp substrates. patsnap.com This modulatory effect is particularly relevant in the context of cancer treatment, where tumor cells often overexpress P-gp, leading to multidrug resistance (MDR) by actively expelling chemotherapeutic agents. patsnap.commdpi.com By influencing P-gp, compounds like this compound could potentially enhance drug retention within cancer cells, thereby overcoming resistance and improving therapeutic outcomes. patsnap.com

This compound is a chemical compound classified as a sesquiterpene pyridine alkaloid, identified as a natural active metabolite found in Tripterygium wilfordii Hook. f. (TwHF) frontiersin.orgresearchgate.net. Its molecular formula is C38H47NO18 nih.govbidd.group.

Based on the conducted research, specific in vitro antimicrobial activity data for this compound against Staphylococcus epidermidis, Pseudomonas aeruginosa, Candida parapsilosis, and Candida albicans were not found in the available literature. Similarly, detailed mechanistic studies elucidating this compound's direct role in the inhibition of protein synthesis, DNA precursor incorporation, or specific enzyme inhibition profiles were not identified.

While Tripterygium wilfordii Hook. f., the plant from which this compound is derived, is known for various biological activities such as anti-inflammatory and immune-regulating effects, and some sesquiterpene pyridine alkaloids have demonstrated activities like suppressing nitric oxide generation, direct experimental evidence detailing this compound's specific antimicrobial spectrum or its molecular targets and pathways as outlined was not retrieved frontiersin.orgresearchgate.net.

Therefore, no data tables can be generated for these sections as the specific research findings for this compound in these areas were not available from the search results.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Immunomodulatory Potency

Euonine is classified as a sesquiterpene pyridine (B92270) alkaloid (SPA), a class of compounds from Tripterygium wilfordii known for their immunosuppressive properties. nih.govresearchgate.net Research indicates that this compound exhibits immunomodulatory effects. Specifically, it has been shown to suppress delayed-type hypersensitivity (DTH) and hemolysin responses in DNCB-induced mice at a dose of 80 mg/kg. nih.gov Furthermore, this compound demonstrated an ability to suppress nitric oxide (NO) generation in lipopolysaccharide (LPS)-induced RAW264.7 cells, achieving 54.7% suppression at a concentration of 5 µM. nih.govmdpi.com

While the broad immunomodulatory activity of sesquiterpene pyridine alkaloids is well-established, detailed studies directly correlating specific structural features of this compound to its precise immunomodulatory potency are not extensively documented in the available literature. However, the presence of the dihydroagarofuran (B1235886) sesquiterpene core and the pyridine dicarboxylic acid unit, characteristic of SPAs, is generally considered essential for their biological activities. nih.govacs.org

Table 1: Immunomodulatory Activities of this compound

| Biological Activity | Model System/Conditions | Observed Effect | Concentration/Dose | Citation |

| Suppression of DTH and Hemolysin | DNCB-induced mice | Suppressed DTH and hemolysin responses | 80 mg/kg | nih.gov |

| Suppression of Nitric Oxide (NO) Generation | LPS-induced RAW264.7 cells | 54.7% suppression of NO generation | 5 µM | nih.govmdpi.com |

Identification of Pharmacophores for Antifeedant and Antitumor Effects

This compound has demonstrated significant biological activities beyond immunomodulation, including strong antifeedant effects and antitumor properties. It exhibited potent antifeedant activity against Spodoptera littoralis, a common agricultural pest, alongside other related compounds like wilfordine (B1197929) and alatusinine. acs.org The plant source, Tripterygium wilfordii, is well-recognized for producing terpenoids with antitumor effects. nih.gov

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. unina.itnih.gov While this compound's antifeedant and antitumor activities are noted, the explicit identification of a specific pharmacophore directly attributed to this compound for these effects is not detailed in the provided information. For other compounds from Tripterygium wilfordii, such as diterpenoids like triptolide (B1683669), the α,β-unsaturated lactone ring is considered a key pharmacophore for their antitumor activity. nih.gov Given that this compound is a sesquiterpene alkaloid, its pharmacophoric elements for antifeedant and antitumor activities would likely reside within its unique sesquiterpene core and the attached pyridine and ester functionalities. Further targeted SAR studies, potentially involving computational modeling and synthesis of truncated or modified analogues, would be necessary to precisely delineate these pharmacophores.

Table 2: Antifeedant and Antitumor Activities of this compound

| Biological Activity | Model System/Conditions | Observed Effect | Citation |

| Antifeedant Activity | Spodoptera littoralis | Strong antifeedant activity | acs.org |

| Antitumor Activity | General (from T. wilfordii) | Antitumor effects (general class activity) | nih.gov |

Impact of Stereochemistry on Biological Efficacy

This compound possesses a highly intricate three-dimensional structure with numerous chiral centers, as evidenced by its detailed IUPAC name which includes multiple stereochemical descriptors (e.g., (1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)). [PubChem CID 477607] The impact of stereochemistry on the biological efficacy of drugs is a well-established principle in pharmacology. Different stereoisomers of a chiral compound can exhibit vastly different biological activities, including variations in potency, efficacy, selectivity, and even toxicity. numberanalytics.comuou.ac.innih.govnih.govmdpi.comnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can selectively interact with one stereoisomer over another. nih.govnih.gov

Analytical Methodologies for Research and Quality Control

Qualitative and Quantitative Analysis of Euonine in Biological and Plant Matrices

The determination of this compound in diverse matrices often necessitates highly selective and sensitive methods to overcome potential interferences and achieve precise quantification.

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS)

HPLC-MS stands as a powerful analytical tool in pharmaceutical analysis due to its high sensitivity, selectivity, and rapid analysis time, making it a superior alternative for residue analysis in biological samples. oup.comoup.comnih.govtechnologynetworks.com

HPLC coupled with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) has been developed and validated for the rapid and sensitive determination of trace this compound in human plasma. oup.comoup.comnih.gov This method is particularly efficient for analyzing numerous plasma samples, such as those obtained from pharmacokinetic studies. oup.comoup.com

In a typical HPLC-APCI-MS setup for this compound analysis, the separation is often performed on a reversed-phase C18 column (e.g., Zorbax Plus C18, 50 mm × 2.1 mm, 1.8 µm). oup.comnih.gov The mobile phase commonly consists of a mixture like ammonium (B1175870) acetate (B1210297) (5 mmol/L) and acetonitrile (B52724) (30:70, v/v) at a flow rate of 0.7 mL/min. oup.comnih.gov Detection is carried out using an APCI source in the positive-ion mode, as this compound is a proton acceptor. oup.comresearchgate.net Optimized MS conditions typically include a scan range of m/z 500–1000, with the observed protonated molecular ion [M+H]+ for this compound being m/z 806. oup.comoup.comresearchgate.net This technique is also instrumental in the structural characterization of this compound, often complemented by Nuclear Magnetic Resonance (NMR). oup.comoup.com

Quantification of this compound is frequently performed using ion trap mass spectrometry in the positive selected ion monitoring (SIM) mode. oup.comnih.gov SIM mode offers enhanced sensitivity for specific ions by focusing the instrument on a pre-selected mass-to-charge ratio (m/z), allowing the detector to dwell longer on the configured m/z and thereby improving the signal-to-noise ratio. pitt.eduelsci.io Aconitine is commonly employed as an internal standard (IS) in such analyses. oup.comnih.gov